

Foreword: A Practical Guide to a Niche Building Block

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Compound of Interest

Compound Name: 4-Ethynyl-2-methylaniline

CAS No.: 146141-31-3

Cat. No.: B583632

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In the landscape of drug discovery and materials science, the utility of a chemical building block is defined by its structure, reactivity, and physical properties. **4-Ethynyl-2-methylaniline**, a substituted aniline, emerges as a compound of significant interest. It combines the nucleophilic and aromatic characteristics of the aniline core, a common scaffold in medicinal chemistry, with the versatile reactivity of a terminal alkyne, a key functional group for modern synthetic transformations like click chemistry. The ortho-methyl group provides steric and electronic modulation, offering a handle to fine-tune molecular interactions and properties.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive analysis of the physical properties of **4-Ethynyl-2-methylaniline**. Recognizing that publicly available experimental data for this specific molecule is limited, we will employ a standard scientific approach: leveraging data from structurally similar analogues to predict properties and detailing the robust, validated experimental protocols required for their definitive determination. This document serves as both a repository of known information and a practical manual for the empirical characterization of this promising synthetic intermediate.

Section 1: Molecular Identity and Structural Insights

A molecule's physical properties are a direct consequence of its three-dimensional structure and the nature of its constituent atoms and bonds.

Core Identification

- IUPAC Name: **4-Ethynyl-2-methylaniline**
- CAS Number: 215589-37-0
- Molecular Formula: C₉H₉N
- Molecular Weight: 131.17 g/mol

Caption: 2D Chemical Structure of **4-Ethynyl-2-methylaniline**.

Structural Dissection and Property Implications

The structure of **4-Ethynyl-2-methylaniline** contains three key functional regions that dictate its physicochemical behavior:

- The Aniline Moiety (-C₆H₃-NH₂): The amino group imparts basicity to the molecule, although it is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring.[1] This amine function is a hydrogen bond donor and acceptor, suggesting a tendency for self-association in the solid state and solubility in protic solvents.
- The Ortho-Methyl Group (-CH₃): Positioned adjacent to the amino group, the methyl group introduces what is known as the "ortho effect." [2] This has two consequences:
 - Steric Hindrance: It can sterically hinder the amino group, potentially reducing its basicity compared to an un-substituted analogue by impeding solvation of the conjugate acid.
 - Electronic Effect: As an electron-donating group (EDG), it slightly increases the electron density on the ring and the nitrogen atom, which would typically increase basicity.[2] The net effect on pK_a is a balance of these opposing factors.
- The Para-Ethynyl Group (-C≡CH): This terminal alkyne is a relatively nonpolar, rigid functional group. The acidic nature of the terminal alkyne proton is generally very weak but allows for specific reactions. The triple bond is a region of high electron density (a π-system), enabling it to participate in C-H...π interactions.[3] Its presence is crucial for synthetic applications, particularly in forming carbon-carbon bonds or in copper-catalyzed azide-alkyne cycloadditions (CuAAC) "click chemistry".[4]

Section 2: Physicochemical Properties - Knowns and Inferences

Direct experimental data for **4-Ethynyl-2-methylaniline** is not abundant. However, by analyzing its constituent parts and comparing it to well-characterized analogues, we can construct a reliable profile of its expected physical properties.

Summary of Physical State and Comparative Data

The compound is known to be a solid at room temperature. This distinguishes it from many simple substituted anilines which are liquids. The solid state is likely due to efficient crystal packing and intermolecular forces, such as hydrogen bonding via the -NH₂ group.

Compound	Molecular Weight (g/mol)	Form	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)
4-Ethynyl-2-methylaniline	131.17	Solid	N/A	N/A	N/A
4-Ethynylaniline [4]	117.15	Crystalline Powder	98-102 (dec.)	99-101 @ 13 Torr	~1.05 (Predicted)
2-Ethynylaniline [5]	117.15	Liquid	N/A	229-230	1.030
4-Ethyl-2-methylaniline [6]	135.21	N/A	N/A	N/A	N/A
4-Ethylaniline [5]	121.18	Liquid	-5	216	0.975

Analysis and Predictions:

- **Melting Point:** The melting point of 4-ethynylaniline is quite high (98-102 °C), likely due to strong intermolecular hydrogen bonding and π -stacking. Given that **4-Ethynyl-2-methylaniline** is also a solid with similar functional groups, its melting point is expected to be in a comparable, elevated range. The ortho-methyl group might slightly disrupt the crystal packing efficiency compared to 4-ethynylaniline, but a melting point well above room temperature is anticipated.
- **Boiling Point:** A high boiling point is expected due to the molecular weight and hydrogen bonding capability. It will likely be higher than that of 4-ethylaniline (216 °C) and 2-ethynylaniline (229-230 °C) and may require distillation under reduced pressure to prevent decomposition.
- **Solubility:** The aniline functionality suggests solubility in polar organic solvents like ethanol, methanol, and acetone through hydrogen bonding.[7] Solubility in non-polar solvents like hexane is expected to be limited.[7] Due to its utility as a building block, solubility in common reaction solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) is anticipated and essential for practical use.

Section 3: Gold-Standard Protocols for Characterization

To move from prediction to empirical fact, a series of standardized, self-validating experiments are required. The causality behind each step is critical for ensuring data integrity.

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Protocol: Melting Point Determination via Capillary Method

- **Rationale:** The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity. A sharp, well-defined melting range (typically < 1 °C) is characteristic of a pure crystalline solid, while impurities depress and broaden this range.
- **Methodology:**
 - **Sample Preparation:** Finely powder a small amount (2-3 mg) of the dry solid.

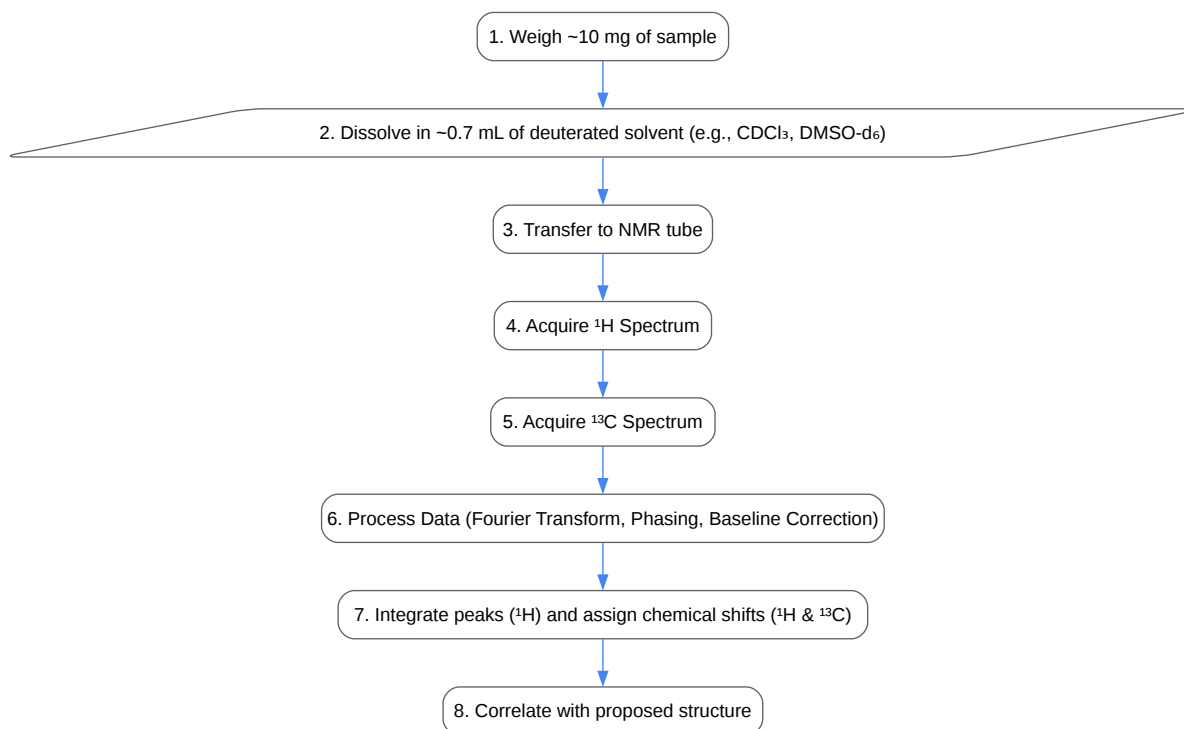
- Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small plug of material. Tap the sealed end on a hard surface to pack the material down to a height of 2-3 mm.
- Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus or a Thiele tube filled with mineral oil.
- Measurement: Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting range is T_1 - T_2 .
- Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Spectroscopic Structural Verification

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and MS is required for complete characterization.

- Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR reveals the number, connectivity, and chemical environment of protons, while ^{13}C NMR does the same for carbon atoms.
- ^1H NMR Predictions (based on 4-ethynylaniline data[4][8]):
 - Aromatic Protons (Ar-H): Expected in the δ 6.5-7.5 ppm range. The substitution pattern will lead to distinct singlet, doublet, or doublet of doublets.
 - Amine Protons (-NH₂): A broad singlet, typically in the δ 3.5-4.5 ppm range, whose position is concentration and solvent dependent.
 - Acetylenic Proton (-C \equiv CH): A sharp singlet expected around δ 3.0 ppm.
 - Methyl Protons (-CH₃): A sharp singlet expected around δ 2.0-2.5 ppm.
- ^{13}C NMR Predictions (based on 4-ethynylaniline data[4]):

- Aromatic Carbons: δ 110-150 ppm.
- Acetylenic Carbons ($-\text{C}\equiv\text{CH}$): δ 75-85 ppm.
- Methyl Carbon ($-\text{CH}_3$): δ 15-25 ppm.
- Experimental Workflow:



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